molecular formula C8H18Cl2N2O B3094222 trans-1,3'-Bipyrrolidin-4'-ol dihydrochloride CAS No. 1255718-02-5

trans-1,3'-Bipyrrolidin-4'-ol dihydrochloride

Cat. No. B3094222
CAS RN: 1255718-02-5
M. Wt: 229.14
InChI Key: ZEJMNWIUVPGSNL-FOMWZSOGSA-N
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Description

“trans-1,3’-Bipyrrolidin-4’-ol dihydrochloride” is a chemical compound with the empirical formula C8H18Cl2N2O . It is a solid substance with a molecular weight of 229.15 .


Molecular Structure Analysis

The molecular structure of “trans-1,3’-Bipyrrolidin-4’-ol dihydrochloride” can be represented by the SMILES string O [C@@H]1 [C@H] (CNC1)N2CCCC2. [H]Cl. [H]Cl . This indicates that the molecule contains a bipyrrolidinyl group with a hydroxyl (-OH) substituent, and it is associated with two chloride ions.


Physical And Chemical Properties Analysis

“trans-1,3’-Bipyrrolidin-4’-ol dihydrochloride” is a solid . Its molecular weight is 229.15 . More detailed physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Stereochemistry and Synthesis

  • Research has explored the reactions of racemic trans-1,3-bis(dibenzylamino)-1,3,5,5-tetrachlorocyclotriphosphazene with pyrrolidine under various conditions, leading to derivatives with bis, tris, and tetrakis-pyrrolidino substitution. This study highlighted the racemisation reaction giving diastereoisomers, indicating possible SN1 reaction mechanisms in the progression from tetrakis-amino to pentakis-amino derivatives, as revealed by 31P NMR spectroscopy and the use of a chiral solvating agent (Uslu, 2005).

Structural and Functional Characterization

  • A comprehensive study on phosphorus-nitrogen compounds synthesized N/O spirocyclic phosphazene derivatives, investigating their structural properties, biological activities, and interactions with DNA. This research highlighted the stereogenic properties of these compounds, confirmed by 31P NMR spectroscopy, and provided insights into their potential as antibacterial and antifungal agents (Işıklan et al., 2010).

Application in Drug Discovery and Biological Studies

  • Another area of application involves the synthesis and resolution of trans 3-amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic acid (POAC), a cyclic, spin-labelled β-amino acid, indicating the potential for these types of compounds in the development of novel peptides for 3D-structural investigations and possibly in the study of peptide-based drugs (Wright et al., 2008).

Chemical Transformation and Catalysis

  • The transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols via intermediate aziridines was studied, showcasing the utility of these transformations in synthetic chemistry and possibly the synthesis of bioactive molecules (Mollet et al., 2011).

properties

IUPAC Name

(3S,4S)-4-pyrrolidin-1-ylpyrrolidin-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c11-8-6-9-5-7(8)10-3-1-2-4-10;;/h7-9,11H,1-6H2;2*1H/t7-,8-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJMNWIUVPGSNL-FOMWZSOGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CNCC2O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)[C@H]2CNC[C@@H]2O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1,3'-Bipyrrolidin-4'-ol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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